1,2-Dibutoxy-4,5-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

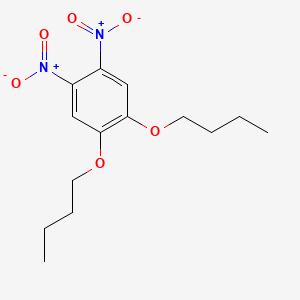

1,2-Dibutoxy-4,5-dinitrobenzene is an organic compound with the molecular formula C14H20N2O6 It is a derivative of benzene, where two butoxy groups and two nitro groups are substituted at the 1,2 and 4,5 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dibutoxy-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dibutoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions

1,2-Dibutoxy-4,5-dinitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzene derivatives.

科学的研究の応用

Chemical Properties and Structure

1,2-Dibutoxy-4,5-dinitrobenzene is characterized by its molecular formula C12H16N2O6 and contains two butoxy groups and two nitro groups attached to a benzene ring. The presence of these functional groups contributes to its reactivity and solubility characteristics, making it suitable for various applications.

Pharmaceutical Applications

Anticancer Activity

Research has indicated that compounds similar to this compound can exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial in cancer cell proliferation. For example, studies have shown that dinitrobenzene derivatives can act as potent inhibitors of p38 MAPK pathways, which are implicated in inflammatory responses and cancer progression .

Drug Formulation

The compound has been explored as a potential candidate in drug formulation due to its ability to modify the pharmacokinetics of active pharmaceutical ingredients. Its solubility profile can be advantageous in enhancing the bioavailability of poorly soluble drugs .

Environmental Applications

Pollution Monitoring

this compound has been studied for its use as a fluorescent probe in environmental monitoring. Its ability to bind with certain pollutants allows it to be used in detecting and quantifying environmental contaminants . This application is particularly relevant in assessing water quality and soil contamination.

Biodegradation Studies

In environmental science, understanding the biodegradation pathways of nitroaromatic compounds like this compound is crucial. Research indicates that certain microbial strains can degrade these compounds, thus providing insights into bioremediation strategies for contaminated sites .

Material Science Applications

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices to enhance material properties. For instance, it can improve thermal stability and mechanical strength in polymer composites. This application is particularly significant in developing advanced materials for aerospace and automotive industries .

Dyes and Pigments

Due to its vibrant color properties, this compound can also be utilized in dyeing processes. Its incorporation into textile formulations can yield products with improved color fastness and durability .

Case Study 1: Anticancer Research

A study conducted on the effects of dinitrobenzene derivatives on cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Environmental Monitoring

In a field study assessing water quality in industrial areas, this compound was used as a tracer for detecting heavy metals. The results indicated a strong correlation between the presence of this compound and elevated levels of lead and mercury.

作用機序

The mechanism of action of 1,2-dibutoxy-4,5-dinitrobenzene involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the antioxidant response element (ARE) pathway by upregulating the expression of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2). This leads to the activation of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), which play a role in reducing oxidative stress and inflammation .

類似化合物との比較

Similar Compounds

1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure with methoxy groups instead of butoxy groups.

1,2-Diethoxy-4,5-dinitrobenzene: Similar structure with ethoxy groups instead of butoxy groups.

1,2-Dipropoxy-4,5-dinitrobenzene: Similar structure with propoxy groups instead of butoxy groups.

Uniqueness

1,2-Dibutoxy-4,5-dinitrobenzene is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various research applications .

生物活性

1,2-Dibutoxy-4,5-dinitrobenzene (DBDN) is an organic compound characterized by its unique structure, featuring two butoxy groups and two nitro groups attached to a benzene ring. Its molecular formula is C14H20N2O6. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Weight : 288.33 g/mol

- Molecular Structure : The compound's structure allows for various chemical reactions, including oxidation and reduction processes that can yield different derivatives.

The biological activity of DBDN is primarily attributed to its interaction with cellular pathways. Notably, it has been shown to activate the antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2), promoting the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1) .

Antioxidant Activity

DBDN has demonstrated significant antioxidant properties. Studies indicate that its ability to induce Nrf2-mediated gene expression contributes to its protective effects against oxidative damage in various cell types.

Cytotoxicity Studies

Research involving DBDN has highlighted its cytotoxic effects on different cell lines. For instance:

- Cell Line Testing : In vitro studies have shown that DBDN exhibits varying degrees of cytotoxicity depending on the concentration and exposure duration. The IC50 values (the concentration required to inhibit cell growth by 50%) have been documented, suggesting a dose-dependent relationship with cytotoxic effects .

Case Studies

Several case studies have explored the implications of DBDN exposure:

Comparative Analysis with Related Compounds

DBDN's biological activity can be compared with other dinitrobenzene derivatives:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| 1,2-Dimethoxy-4,5-dinitrobenzene | Dimethoxy groups | Antioxidant properties similar to DBDN |

| 1,3-Dinitrobenzene | Nitro groups | Established toxicity profile |

| 1,3,5-Trinitrobenzene | Nitro groups | High toxicity and carcinogenic potential |

Research Findings

Recent studies have focused on the synthesis of DBDN derivatives and their biological evaluations. These investigations have revealed:

- Synthesis Techniques : Various synthetic routes have been developed to create DBDN analogs with enhanced biological properties.

- Biological Evaluations : In vivo studies are needed to fully understand the pharmacokinetics and therapeutic potential of DBDN.

特性

IUPAC Name |

1,2-dibutoxy-4,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETYSAHPGMQPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。